4-Chloropyridine-2,6-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-hydroxy-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2/c6-3-1-4(8)7-5(9)2-3/h1-2H,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXCUCHTCFFAGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10416057 | |
| Record name | 4-chloro-6-hydroxy-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10416057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62616-12-0 | |
| Record name | 4-chloro-6-hydroxy-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10416057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloropyridine 2,6 Diol and Its Precursors
Strategies for Introducing Halogen Substituents onto Pyridine (B92270) Scaffolds
The placement of a chlorine atom at the C-4 position of the pyridine ring is a critical step. This can be accomplished through direct chlorination or by functionalizing a pre-existing oxygenated pyridine.
Direct chlorination of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic substitution. Vigorous conditions are often required, which can lead to a mixture of products.
One method involves the reaction of pyridine with chlorine gas, which typically yields a mixture of 2-chloropyridine (B119429) and 2,6-dichloropyridine (B45657) uoanbar.edu.iq. The synthesis of 4-chloropyridine (B1293800) from pyridine can also be achieved via the formation of a 4-pyridylpyridinium dichloride intermediate, though yields can be variable nih.gov. Another approach utilizes sulfuryl chloride (SO₂Cl₂) at elevated temperatures nih.gov.
More modern methods employ transition-metal catalysis. For instance, palladium-catalyzed C-H chlorination using reagents like N-chlorosuccinimide (NCS) has been investigated for the directed halogenation of pyridine derivatives guidechem.com.
| Method | Reagent(s) | Typical Substrate | Key Features |
| Gas-Phase Chlorination | Cl₂ | Pyridine | High temperatures; often yields mixtures of 2-chloro and 2,6-dichloro isomers uoanbar.edu.iq. |
| Sulfuryl Chloride | SO₂Cl₂ | Pyridine | Elevated temperatures (e.g., 120°C) required nih.gov. |
| From Pyridinium (B92312) Salts | Pyridine, Chlorinating Agent | Pyridine | Forms a pyridinium salt intermediate; can suffer from low yields nih.gov. |
| Pd-Catalyzed C-H Chlorination | Pd(OAc)₂, NCS | 2-Arylpyridines | Directed chlorination; proceeds via a palladacycle intermediate guidechem.com. |
A more common and often higher-yielding strategy for introducing chlorine at the C-2 or C-4 positions involves the deoxygenative chlorination of pyridine N-oxides. The N-oxide group activates the pyridine ring, making it susceptible to nucleophilic attack. This approach is particularly effective for producing 4-chloro derivatives.
The oxidation of pyridine to pyridine N-oxide is typically accomplished with oxidizing agents like hydrogen peroxide in acetic acid nih.gov. The subsequent chlorination and deoxygenation can be achieved with various reagents. Phosphorus oxychloride (POCl₃) is a classic and widely used reagent for this transformation, converting pyridine N-oxides to the corresponding chloropyridines uoanbar.edu.iqresearchgate.net. Similarly, oxalyl chloride has been demonstrated as an effective reagent for the deoxygenative chlorination of pyridine N-oxide precursors, as seen in the multigram synthesis of 4-chloropyridine-2,6-dicarbonyl dichloride acs.orggoogle.com.
A two-step synthesis of 2,4,6-trichloropyridine (B96486) provides a relevant example of this strategy. First, 2,6-dichloropyridine is oxidized to 2,6-dichloropyridine N-oxide. This intermediate is then heated with phosphorus oxychloride to yield the final trichlorinated product researchgate.net.
| Reagent | Substrate Example | Product Example | Reference |
| Phosphorus Oxychloride (POCl₃) | 2,6-Dichloropyridine N-oxide | 2,4,6-Trichloropyridine | researchgate.net |
| Oxalyl Chloride ((COCl)₂) | Pyridine N-oxide derivative | 4-Chloropyridine-2,6-dicarbonyl dichloride | acs.orggoogle.com |
| Thionyl Chloride (SOCl₂) | Pyridine N-oxide | 4-Chloropyridine | acs.org |
Approaches for Installing Vicinal Hydroxyl Functionalities
The introduction of the two hydroxyl groups at the C-2 and C-6 positions is another key synthetic challenge. These functionalities are often installed via hydroxylation of a chlorinated precursor or by the chemical transformation of other oxygen-containing groups.
The hydroxyl groups can be introduced by nucleophilic aromatic substitution (SNAr) on a suitably activated polychlorinated pyridine. The chlorine atoms in positions 2, 4, and 6 of the pyridine ring are activated towards nucleophilic displacement due to the electron-withdrawing nature of the nitrogen atom and the halogens themselves.
In a molecule like 2,4,6-trichloropyridine, nucleophilic attack generally occurs preferentially at the 4-position acs.org. However, the substitution pattern can be influenced by reaction conditions. A plausible route to 4-chloropyridine-2,6-diol involves the partial hydrolysis of 2,4,6-trichloropyridine. By controlling the stoichiometry of a hydroxide (B78521) source (e.g., NaOH or KOH), it is possible to selectively replace the chlorine atoms at the 2- and 6-positions while retaining the one at C-4. While steric hindrance at the 2- and 6-positions can sometimes favor substitution at the C-4 position, the inherent reactivity of these sites allows for their functionalization wikipedia.org.
Biodegradation studies have also shown that 4-chloropyridine can be hydroxylated, indicating the susceptibility of the chloro-group to displacement .
An alternative to direct hydroxylation is the reductive transformation of other oxygen-containing functional groups, such as esters or carboxylic acids. A notable synthetic pathway begins with chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid).
In one sequence, the dicarboxylic acid is first converted to its dimethyl ester, which is then chlorinated at the 4-position to yield dimethyl 4-chloropyridine-2,6-dicarboxylate. The ester groups of this intermediate can then be reduced to primary alcohols. For example, reduction with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) affords 4-chloro-2,6-bis(hydroxymethyl)pyridine (B3348676) guidechem.com. While this product is an isomer of the target compound, this sequence demonstrates a valid reductive approach to installing hydroxyl-containing moieties on the chlorinated pyridine scaffold. Another relevant reductive transformation is the simple deoxygenation of a pyridine N-oxide to the corresponding pyridine using reagents like phosphorus trichloride (B1173362) or catalytic hydrogenation, which can be a step in a larger synthetic sequence acs.org.
Multi-Step Synthetic Sequences and Optimized Pathways for this compound
The most documented and efficient pathways to the 4-chloropyridine-2,6-disubstituted scaffold, from which the final diol can be obtained, start from commercially available chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) or its tautomer, citrazinic acid sigmaaldrich.com. These routes convert the existing hydroxyl and carboxylic acid groups into the desired chloro and diol functionalities.
A key synthetic sequence proceeds as follows:
Chlorination/Functional Group Conversion : Chelidamic acid is treated with a strong chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This single step simultaneously converts the 4-hydroxyl group into a 4-chloro group and the two carboxylic acid groups into reactive acyl chlorides, yielding 4-chloropyridine-2,6-dicarbonyl dichloride guidechem.com.
Conversion to Nitriles : The resulting diacyl chloride is a versatile intermediate. It can be converted into 4-chloropyridine-2,6-dicarbonitrile (B2757552) by reaction with ammonia (B1221849) to first form the diamide, followed by dehydration. This dinitrile is a stable precursor available commercially nih.gov.
Hydrolysis to Diol : The final step to obtain this compound involves the hydrolysis of the functional groups at the 2- and 6-positions of an appropriate precursor. For example, the hydrolysis of 4-chloropyridine-2,6-dicarbonitrile under acidic or basic conditions would yield the target diol (or its dione (B5365651) tautomer). This final transformation is a standard procedure in organic synthesis.
The following table summarizes a key pathway from a common starting material to a direct precursor of the target compound.
| Step | Starting Material | Reagent(s) | Intermediate/Product | Reference |
| 1 | Chelidamic Acid | PCl₅ or SOCl₂/DMF | 4-Chloropyridine-2,6-dicarbonyl dichloride | guidechem.com |
| 2 | 4-Chloropyridine-2,6-dicarbonyl dichloride | NH₃, then dehydration | 4-Chloropyridine-2,6-dicarbonitrile | |
| 3 | 4-Chloropyridine-2,6-dicarbonitrile | H₃O⁺ or OH⁻ (Hydrolysis) | This compound | Inferred |
Considerations for Scalable Synthesis and Industrial Preparations
The industrial-level synthesis of this compound and its precursors necessitates a focus on cost-effectiveness, efficiency, and process safety. The choice of starting materials and reagents is paramount. For instance, the synthesis of related chloropyridines often employs readily available and inexpensive chlorinating agents like sulfuryl chloride or phosphorus oxychloride. google.com A patent for the synthesis of 4-chloropyridine highlights the use of such reagents in reactions with pyridine or N-(4-pyridyl) pyridinium chloride hydrochloride. google.com
For the production of precursors, methods amenable to large-scale preparation are crucial. A convenient multigram-scale synthesis of 4-chloropyridine-2,6-dicarbonyl dichloride, a potential precursor, has been described, emphasizing the importance of scalable key transformations. researchgate.net The operational simplicity and scalability of synthetic methods, such as the one-pot, acid-promoted cyclization of oxime intermediates to form pyridine derivatives, are highly desirable for industrial applications as they reduce the number of unit operations and potential for material loss. clockss.org
Furthermore, the optimization of reaction conditions, including temperature, pressure, and catalyst loading, is a key aspect of scalable synthesis. Industrial processes often favor continuous flow reactions over batch processes to improve consistency, safety, and throughput. While specific conditions for this compound are not detailed, the general principles of process optimization for pyridine synthesis would apply. beilstein-journals.org The purification of the final product on an industrial scale would likely involve crystallization or distillation, methods that are both effective and economically viable for large quantities.
Table 1: Comparison of Reagents for Scalable Chlorination of Pyridine Precursors
| Reagent | Advantages for Scalable Synthesis | Potential Drawbacks |
| Sulfuryl Chloride | Inexpensive, readily available | Can lead to over-chlorination, requires careful temperature control |
| Phosphorus Oxychloride | Effective for chlorination of pyridones | Can generate significant phosphorus-containing waste |
| Oxalyl Chloride | Versatile reagent for chlorination | Can be more expensive than other options, toxic |
Green Chemistry Principles in Synthetic Design and Reaction Efficiency
The application of green chemistry principles to the synthesis of this compound aims to minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency. One of the core tenets of green chemistry is the use of catalytic reactions over stoichiometric ones. For the synthesis of pyridine derivatives, a variety of nanocatalysts have been shown to be effective, offering high yields, mild reaction conditions, and the potential for catalyst recycling. researchgate.net For example, superparamagnetic nanoparticles of modified vitamin B3 have been used as a green biocatalyst for pyridine synthesis in water under microwave irradiation. researchgate.net
The choice of solvent is another critical factor. Traditional organic solvents are often volatile and toxic. The development of reactions in greener solvents like water or the use of solvent-free conditions is a key goal. nih.govacs.org For instance, the synthesis of various pyridine and pyrimidine (B1678525) derivatives has been successfully carried out in aqueous media, which is both environmentally benign and cost-effective. researchgate.net
Atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is a fundamental concept in green chemistry. Synthetic routes with high atom economy are preferred as they generate less waste. Multicomponent reactions, where three or more reactants combine in a single step to form the product, are inherently more atom-economical and are being increasingly explored for the synthesis of heterocyclic compounds like pyridines. researchgate.net
Energy efficiency can be improved by employing alternative energy sources such as microwave irradiation or ultrasound, which can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netacs.org The use of these technologies in the synthesis of pyridine derivatives has been shown to lead to higher yields in shorter timeframes. researchgate.net
Table 2: Application of Green Chemistry Principles to Pyridine Synthesis
| Green Chemistry Principle | Application in Pyridine Synthesis | Example |
| Use of Catalysis | Nanocatalysts for efficient and recyclable synthesis. researchgate.net | Fe3O4@Niacin for one-pot synthesis of 2-amino-3-cyanopyridine (B104079) derivatives. researchgate.net |
| Benign Solvents | Use of water as a reaction medium. researchgate.net | Synthesis of pyridine derivatives in water under microwave irradiation. researchgate.net |
| Atom Economy | Multicomponent reactions to maximize incorporation of starting materials. researchgate.net | Four-component condensation for the synthesis of 2-amino-3-cyanopyridine derivatives. researchgate.net |
| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times. researchgate.net | Microwave-assisted synthesis of β-phosphonomalonates. researchgate.net |
Chemical Reactivity and Mechanistic Investigations of 4 Chloropyridine 2,6 Diol
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine (B92270) ring, being electron-deficient, is activated towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (C-2, C-6) and para (C-4) to the ring nitrogen. This is because the electronegative nitrogen atom can effectively stabilize the negatively charged intermediate formed during the reaction.
The chlorine atom at the C-4 position of the pyridine ring is susceptible to nucleophilic attack. The general mechanism for SNAr reactions involves the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, chlorine), leading to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.comstackexchange.com The aromaticity of the ring is temporarily disrupted in this step, which is typically the rate-determining step of the reaction. stackexchange.com
For 4-chloropyridine (B1293800), the attack of a nucleophile at the C-4 position generates an intermediate where the negative charge can be delocalized onto the ring nitrogen atom through resonance. This delocalization provides significant stabilization, facilitating the substitution process. stackexchange.com In the case of 4-Chloropyridine-2,6-diol, the presence of two hydroxyl groups at the C-2 and C-6 positions introduces competing electronic effects. These hydroxyl groups are electron-donating by resonance, which would generally be expected to decrease the ring's electrophilicity and thus deactivate it towards nucleophilic attack compared to unsubstituted 4-chloropyridine. However, it is also important to consider the tautomeric equilibrium where this compound can exist as 4-Chloro-6-hydroxy-2(1H)-pyridone, which would alter the electronic landscape of the molecule.
In this compound, the only halogen is at the C-4 position, making it the exclusive site for nucleophilic aromatic substitution of a halide. Therefore, reactions with various nucleophiles are expected to be highly regioselective, yielding 4-substituted-pyridine-2,6-diol derivatives.
The scope of nucleophiles capable of displacing the C-4 chlorine is broad, encompassing a range of oxygen, nitrogen, and sulfur-based nucleophiles. The reactivity would be influenced by the nucleophilicity of the attacking species and the reaction conditions employed.
| Nucleophile | Expected Product | Typical Reaction Conditions |
|---|---|---|
| RO⁻ (Alkoxides) | 4-Alkoxypyridine-2,6-diol | Alcohol solvent, base (e.g., NaH, K₂CO₃), heat |
| R₂NH (Amines) | 4-(Dialkylamino)pyridine-2,6-diol | Polar aprotic solvent (e.g., DMSO, DMF), base, heat |
| RS⁻ (Thiolates) | 4-(Alkylthio)pyridine-2,6-diol | Polar solvent, base |
The SNAr reaction at the C-4 position proceeds via a two-step addition-elimination mechanism. The first step is the nucleophilic addition to the C-4 carbon, forming a tetrahedral intermediate known as a Meisenheimer or σ-complex. wikipedia.orgacemap.infomdpi.com This intermediate is characterized by the loss of aromaticity and the presence of a negative charge delocalized over the pyridine ring and the electron-withdrawing nitrogen atom.
For this compound, the attack of a nucleophile (Nu⁻) would result in a Meisenheimer complex. The stability of this complex is the key to the reaction's feasibility. The negative charge in the intermediate is stabilized by resonance, with one of the resonance structures placing the charge directly on the electronegative nitrogen atom. stackexchange.com The second step of the mechanism involves the elimination of the chloride leaving group, which restores the aromaticity of the pyridine ring and forms the final substitution product. While some SNAr reactions are considered stepwise, recent studies suggest that many may proceed through a concerted mechanism, though this is dependent on the specific substrate and conditions. nih.gov
Electrophilic Aromatic Substitution (EAS) Reactions
The pyridine ring is generally considered to be highly deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). wikipedia.orgquimicaorganica.org The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic. Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen is protonated, creating a positively charged pyridinium (B92312) ion that is even more strongly deactivated. wikipedia.orgyoutube.com
However, the reactivity of this compound towards EAS is significantly modified by the presence of the two hydroxyl groups. Hydroxyl groups are powerful activating, ortho-, para-directing substituents in electrophilic aromatic substitution. wikipedia.org In this molecule, the two hydroxyl groups at positions 2 and 6 would strongly activate the ring towards electrophilic attack. Their directing effects would reinforce each other, directing incoming electrophiles to the C-3 and C-5 positions. Therefore, this compound is expected to undergo EAS reactions such as nitration, halogenation, and sulfonation at the C-3 and/or C-5 positions under milder conditions than would be required for unsubstituted pyridine.
| EAS Reaction | Electrophile (E⁺) | Expected Product(s) |
|---|---|---|
| Nitration | NO₂⁺ | 4-Chloro-3-nitropyridine-2,6-diol |
| Bromination | Br⁺ | 3-Bromo-4-chloropyridine-2,6-diol |
| Sulfonation | SO₃ | 4-Chloro-2,6-dihydroxypyridine-3-sulfonic acid |
Reactions Involving Hydroxyl Functional Groups
The two hydroxyl groups at the C-2 and C-6 positions can themselves act as nucleophiles, participating in reactions typical of phenols or enols. It is important to note that 2-hydroxypyridines and 4-hydroxypyridines exist in tautomeric equilibrium with their corresponding pyridone forms. For this compound, this equilibrium would involve 4-Chloro-6-hydroxy-2(1H)-pyridone and potentially 4-Chloro-1,2,3,6-tetrahydropyridine-2,6-dione. Reaction at the oxygen is a key transformation pathway.
The hydroxyl groups of this compound can be readily alkylated or acylated to form the corresponding ethers and esters. These reactions typically proceed by deprotonating the hydroxyl group with a suitable base to form a more potent nucleophile (an alkoxide or phenoxide), which then reacts with an alkylating or acylating agent.
O-Alkylation: This transformation involves the reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate or sodium hydride. This would yield 4-chloro-2,6-dialkoxypyridine derivatives. Such O-alkylation of pyridone systems has been shown to be an effective synthetic strategy. nih.govhse.ru
O-Acylation: This involves reaction with acylating agents like acid chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) to form the corresponding esters. These reactions are often carried out in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acid byproduct.
These transformations are valuable for protecting the hydroxyl groups or for modifying the solubility and electronic properties of the molecule for further synthetic steps.
Tautomeric Equilibria and Their Influence on Reactivity
This compound can exist in several tautomeric forms, and the equilibrium between these forms is significantly influenced by the solvent. This tautomerism is a critical determinant of the compound's chemical reactivity, particularly its nucleophilic character. The primary tautomers include the diol form (4-chloro-2,6-dihydroxypyridine), the hydroxypyridone form (4-chloro-6-hydroxy-2(1H)-pyridone), and the diketo (glutaconimide) form.
Spectroscopic studies on the parent 2,6-dihydroxypyridine (B1200036) have shown that the hydroxypyridone tautomer is generally the predominant form in polar solvents such as water, ethanol, and dimethyl sulfoxide (B87167) (DMSO). In contrast, less polar solvents like dioxane can favor the glutaconimide form. The fully aromatic diol form is typically a minor component in the equilibrium, though its population can be increased in specific solvent mixtures, for instance, in a 1:3 ethanol-dioxan mixture.
The existence of these tautomers confers ambident nucleophilicity on the molecule. This means that it can react with electrophiles at multiple sites, namely at the nitrogen atom or the oxygen atoms of the hydroxyl/carbonyl groups. The regioselectivity of such reactions is a complex interplay of kinetic and thermodynamic control, as well as the nature of the electrophile and the reaction conditions. Generally, N-alkylation or N-arylation is thermodynamically favored, leading to the more stable product, while O-alkylation or O-arylation can be the kinetically preferred pathway under certain conditions. For instance, reactions with highly reactive electrophiles may lead to a mixture of N- and O-substituted products. The electron-withdrawing nature of the chlorine atom at the 4-position is expected to influence the acidity of the N-H and O-H protons and thus affect the tautomeric equilibrium and the nucleophilicity of the different sites compared to the unsubstituted parent compound.
Table 1: Predominant Tautomeric Forms of the 2,6-Dihydroxypyridine Core in Various Solvents
| Solvent | Predominant Tautomer(s) |
|---|---|
| Water | Hydroxypyridone |
| Ethanol | Hydroxypyridone |
| Dimethyl Sulfoxide (DMSO) | Hydroxypyridone |
| Dioxane | Glutaconimide |
Cross-Coupling Reactions and Transition Metal Catalysis
The chlorine substituent at the 4-position of the pyridine ring in this compound serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for the synthesis of more complex pyridine derivatives.
Palladium-Catalyzed Carbon-Carbon Bond Formations (e.g., Suzuki-Miyaura, Sonogashira Analogs)
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halo-pyridines. The Suzuki-Miyaura and Sonogashira reactions are prominent examples for the formation of new carbon-carbon bonds.
The Suzuki-Miyaura coupling involves the reaction of an organoboron reagent (such as a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. For chloropyridines, including derivatives like this compound, this reaction allows for the introduction of aryl, heteroaryl, or alkyl groups at the 4-position. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the use of specialized ligand systems, such as those based on bulky, electron-rich phosphines, can facilitate the coupling of these less reactive electrophiles. The hydroxyl groups on the pyridine ring may require protection or the use of specific bases to avoid side reactions.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This reaction is instrumental in the synthesis of arylethynylpyridines. Similar to the Suzuki-Miyaura reaction, the coupling of aryl chlorides in Sonogashira reactions can be challenging but is achievable under optimized conditions, often requiring higher temperatures and specific ligand and base combinations. This methodology could be applied to this compound to introduce alkynyl substituents at the 4-position.
Table 2: Overview of Palladium-Catalyzed C-C Bond Formations Applicable to this compound
| Reaction | Coupling Partner | Key Catalyst/Reagents | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | Pd catalyst, Base | Pyridine-R |
Cross-Electrophile Coupling Strategies for Pyridine Derivatives
Cross-electrophile coupling has emerged as a powerful strategy for C-C bond formation, avoiding the need for pre-formed organometallic reagents. This approach typically involves the coupling of two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a transition metal catalyst (often nickel or palladium) and a reducing agent.
For pyridine derivatives, nickel-catalyzed cross-electrophile coupling has been successfully employed to couple 2-chloropyridines with alkyl bromides. This methodology could be extended to this compound, allowing for the introduction of alkyl groups at the 4-position. These reactions often utilize specific ligands, such as bathophenanthroline, and are conducted in polar aprotic solvents like DMF. The functional group compatibility of these reactions is a significant advantage, potentially allowing for the direct use of this compound without the need for protecting the hydroxyl groups.
Other Functionalization and Derivatization Reactions of the Pyridine Ring
Beyond cross-coupling reactions, the pyridine ring of this compound can undergo various other functionalization and derivatization reactions. The presence of the chloro and diol substituents offers multiple avenues for chemical modification.
As discussed in the context of tautomerism, the molecule can act as a nucleophile, leading to reactions at the nitrogen or oxygen atoms. Alkylation or acylation of the hydroxyl groups can be achieved using appropriate alkyl halides or acylating agents under basic conditions. The regioselectivity of these reactions (N- vs. O-functionalization) can often be controlled by the choice of reagents, solvent, and counterion.
The chlorine atom at the 4-position can also be a site for nucleophilic aromatic substitution (SNAr) . Although the pyridine ring is electron-deficient, which facilitates SNAr reactions, the presence of the electron-donating hydroxyl groups may decrease the reactivity of the 4-position towards nucleophilic attack. However, with strong nucleophiles and under appropriate conditions, the chloro group can be displaced to introduce other functional groups such as amines, alkoxides, or thiols.
Furthermore, the pyridine ring itself can be subject to electrophilic substitution reactions, although the electron-donating hydroxyl groups and the electron-withdrawing chloro group will have competing directing effects, and the pyridine nitrogen generally deactivates the ring towards electrophilic attack unless it is protonated or coordinated to a Lewis acid.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-chloro-2,6-dihydroxypyridine |
| 4-chloro-6-hydroxy-2(1H)-pyridone |
| 2,6-dihydroxypyridine |
| Dimethyl sulfoxide (DMSO) |
| Dioxane |
| Ethanol |
| Bathophenanthroline |
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Studies
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy would be used to identify the number of unique proton environments, their chemical shifts (δ), multiplicity (splitting patterns), and integration (proton count). For 4-Chloropyridine-2,6-diol, one would expect to observe signals corresponding to the hydroxyl protons and the protons on the pyridine (B92270) ring. The exact chemical shifts would be influenced by the electron-withdrawing effects of the chloro and hydroxyl groups and the aromaticity of the pyridine ring.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. A spectrum for this compound would show distinct signals for each unique carbon atom in the pyridine ring. The chemical shifts of the carbons bonded to the chlorine and oxygen atoms would be significantly different from those bonded only to hydrogen or other carbon atoms, providing key structural information.
Two-Dimensional NMR Techniques for Connectivity Elucidation
Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. COSY would reveal proton-proton couplings within the pyridine ring, while HSQC would correlate each proton with its directly attached carbon atom, confirming the assignment of both ¹H and ¹³C NMR spectra.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
IR and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of bonds. For this compound, these techniques would be crucial for confirming the presence of O-H bonds from the diol groups and C-Cl, C-N, and C=C bonds within the chloro-substituted pyridine ring. The characteristic frequencies of these vibrations would provide strong evidence for the compound's functional group composition.
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. The spectrum of this compound would be expected to show absorption maxima (λmax) characteristic of a substituted pyridine system, providing information about its electronic structure and conjugation.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, mass spectrometry would confirm the molecular mass of 145.54 g/mol . The fragmentation pattern would show characteristic losses of groups such as chlorine, hydroxyl, or parts of the pyridine ring, which would help to piece together the molecular structure.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting molecular properties from first principles. For molecules like 4-Chloropyridine-2,6-diol, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the methods of choice, offering a balance of accuracy and computational cost.
Density Functional Theory (DFT) for Ground State Electronic Structure and Geometries
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a cornerstone of modern computational chemistry for determining optimized molecular geometries and ground-state properties. electrochemsci.orgnih.gov For a substituted pyridine (B92270) like this compound, DFT calculations, often using a hybrid functional like B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), would be employed to predict key structural parameters. ias.ac.innih.gov
These calculations yield the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The output provides precise data on bond lengths, bond angles, and dihedral angles. For instance, analysis of similar pyridine dicarboxylic acids has shown that a planar geometry is often favored, which can enhance adsorption on surfaces. electrochemsci.org DFT also provides the foundation for calculating other important electronic properties, including vibrational frequencies, which can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model. researchgate.net
Table 1: Illustrative Data from DFT Geometric Optimization This table is a hypothetical representation of the type of data that would be generated from a DFT calculation for this compound.
| Parameter | Description | Expected Value Range (Å or °) |
|---|---|---|
| C-Cl Bond Length | Distance between Carbon-4 and Chlorine atom | ~1.74 - 1.76 |
| C-O Bond Length | Distance between Carbon-2/6 and Oxygen atoms | ~1.35 - 1.37 |
| O-H Bond Length | Distance between Oxygen and Hydrogen atoms of diol | ~0.96 - 0.98 |
| C-N-C Bond Angle | Angle within the pyridine ring involving the Nitrogen atom | ~117 - 119 |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. rsc.org It is widely used to predict electronic absorption spectra (UV-Vis spectra) by calculating the vertical excitation energies from the ground state to various excited states. nih.govacs.org
For this compound, TD-DFT calculations would identify the energies of the lowest singlet excited states (S1, S2, etc.) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. acs.org This allows for the assignment of specific electronic transitions, such as n → π* or π → π*, which are characteristic of molecules containing heteroatoms and aromatic rings. aps.org These theoretical spectra are invaluable for interpreting experimental spectroscopic data and understanding how the molecule interacts with light. rsc.org
Molecular Orbital Theory Analysis
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. Analysis of these orbitals, particularly the frontier orbitals, provides deep insights into chemical reactivity and bonding.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Transfer
Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.compku.edu.cn
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and more reactive. For substituted chloropyridines, FMO analysis is key to correlating their structure with observed reactivity trends in nucleophilic substitutions. wuxibiology.com
Table 2: Illustrative Data from FMO Analysis This table is a hypothetical representation of the type of data that would be generated from an FMO analysis for this compound.
| Parameter | Description | Hypothetical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 5.3 |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Hybridization
Natural Bond Orbital (NBO) analysis is a computational technique that transforms the calculated molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.dewikipedia.org This method provides a chemically intuitive picture of bonding, electron delocalization, and intramolecular interactions. youtube.com
Global and Local Reactivity Descriptors
Based on the energies of the frontier orbitals, a set of global and local reactivity descriptors can be calculated to quantify and predict the chemical behavior of a molecule. chemrxiv.org These descriptors emerge from conceptual DFT and provide a quantitative basis for understanding reactivity. researchgate.netnih.gov
Global reactivity descriptors apply to the molecule as a whole. Key descriptors include:
Chemical Hardness (η): Resistance to change in electron distribution. Calculated as (ELUMO - EHOMO)/2.
Electronegativity (χ): The power of a molecule to attract electrons. Calculated as -(EHOMO + ELUMO)/2.
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow. Calculated as χ²/2η.
Local reactivity descriptors, such as Fukui functions, indicate which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack, thereby predicting the regioselectivity of chemical reactions. nih.gov For pyridine derivatives, these descriptors have been successfully used to predict nucleophilicity and corrosion inhibition potential. electrochemsci.orgias.ac.in
Table 3: Common Global Reactivity Descriptors This table defines common global reactivity descriptors that would be calculated for this compound.
| Descriptor | Formula | Interpretation |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measure of resistance to charge transfer. |
| Electronegativity (χ) | χ = (I + A) / 2 | Ability to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons. |
Electrostatic Potential (ESP) Surface Mapping and Charge Distribution Analysis
The electrostatic potential (ESP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactive behavior. The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. This provides a color-coded map where different colors represent different values of the electrostatic potential.
For this compound, an ESP surface map would likely reveal regions of negative potential (typically colored red) localized around the electronegative oxygen and nitrogen atoms, as well as the chlorine atom. These regions indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the hydroxyl groups, indicating electron-deficient areas that are prone to nucleophilic attack.
Table 1: Illustrative Predicted Partial Charges for this compound This table presents hypothetical data based on general principles of computational chemistry for illustrative purposes, as specific research on this compound is not available.
| Atom | Predicted Partial Charge (a.u.) |
|---|---|
| N1 | -0.5 to -0.7 |
| C2 | +0.6 to +0.8 |
| O (at C2) | -0.6 to -0.8 |
| C3 | -0.1 to +0.1 |
| C4 | +0.1 to +0.3 |
| Cl (at C4) | -0.1 to -0.3 |
| C5 | -0.1 to +0.1 |
| C6 | +0.6 to +0.8 |
| O (at C6) | -0.6 to -0.8 |
| H (on O) | +0.4 to +0.6 |
Computational Studies on Conformational Landscapes and Tautomeric Forms
The presence of hydroxyl groups on the pyridine ring of this compound introduces the possibility of different conformations due to the rotation around the C-O bonds. More significantly, this compound can exist in several tautomeric forms. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. For this compound, keto-enol tautomerism is of primary importance.
Computational studies would involve optimizing the geometry of all possible tautomers and conformers and calculating their relative energies to determine the most stable forms. The diol form (A) can tautomerize to a keto-enol form (B) or a diketo form (C). Theoretical calculations on related dihydroxypyridines have shown that the relative stability of tautomers can be significantly influenced by the solvent environment. nih.gov In the gas phase, the diol form might be more stable, while in a polar solvent, the more polar diketo form could be favored due to better solvation.
Table 2: Hypothetical Relative Energies of this compound Tautomers This table presents hypothetical data for illustrative purposes, as specific research on this compound is not available.
| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Aqueous Solution |
|---|---|---|
| 2,6-diol (A) | 0.0 (Reference) | +2.5 |
| 6-hydroxy-2-keto (B) | +5.2 | +1.0 |
| 2,6-diketo (C) | +10.8 | 0.0 (Most Stable) |
Theoretical Predictions of Spectroscopic Parameters
Computational chemistry is an indispensable tool for predicting and interpreting spectroscopic data. Theoretical calculations can provide valuable insights into the infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra of this compound.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by performing a frequency analysis on the optimized geometry of the molecule. The calculated vibrational frequencies correspond to the stretching and bending modes of the various bonds. For this compound, characteristic vibrational frequencies would be predicted for the O-H, C=O (in keto tautomers), C-N, and C-Cl bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) method. These calculations can help in the assignment of experimental NMR spectra and can be particularly useful in distinguishing between different tautomers, as the chemical shifts of the protons and carbons would be significantly different in each form.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent density functional theory (TD-DFT) is a common method used to predict the electronic absorption spectra of molecules. nih.gov These calculations can predict the wavelength of maximum absorption (λmax) and the corresponding electronic transitions (e.g., n → π* or π → π*). The predicted UV-Vis spectra would differ for each tautomer, providing a potential method for their experimental identification.
Table 3: Illustrative Predicted Spectroscopic Data for the Most Stable Tautomer of this compound This table presents hypothetical data for illustrative purposes, as specific research on this compound is not available.
| Spectroscopic Technique | Parameter | Predicted Value |
|---|---|---|
| IR | O-H Stretch | ~3400-3600 cm⁻¹ |
| IR | C=O Stretch (keto form) | ~1650-1680 cm⁻¹ |
| ¹H NMR | OH Proton | δ 9.0-11.0 ppm |
| ¹³C NMR | C=O Carbon (keto form) | δ 170-180 ppm |
| UV-Vis | λmax | ~280-320 nm |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling can be used to elucidate the mechanisms of chemical reactions involving this compound. This involves identifying the reactants, products, and any intermediates, and then locating the transition state structures that connect them on the potential energy surface. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
For this compound, computational modeling could be applied to study various reactions, such as electrophilic or nucleophilic substitutions on the pyridine ring. For example, the mechanism of a nucleophilic substitution reaction at the C4 position, displacing the chlorine atom, could be investigated. The calculations would involve optimizing the geometry of the transition state and calculating its energy relative to the reactants. This would provide a detailed understanding of the reaction pathway and the factors that influence its feasibility. Such studies are crucial for designing new synthetic routes and for understanding the chemical reactivity of the molecule.
Based on a thorough review of the available scientific literature, it is not possible to provide a detailed article on the chemical compound “this compound” that adheres to the specific structure and subsections requested. The existing research data does not cover the detailed synthetic applications, use in coordination chemistry, or development of functional materials as outlined in the prompt.
Searches for information on "this compound" did not yield specific research findings for its use as a precursor for complex pyridines, pyridinophanes, ring-fused heterocyclic systems, or macrocyclic architectures. Furthermore, no specific examples were found of its derivatives being used as ligands in metal complexes for asymmetric catalysis or in the development of advanced functional materials.
The available literature focuses on the synthesis and applications of other related pyridine compounds, but lacks the specific data required to accurately and informatively address the subsections of the provided outline for this compound itself. Therefore, to ensure scientific accuracy and avoid speculation, the requested article cannot be generated.
Synthetic Applications and Development of Functional Materials
Development of Advanced Functional Materials
Optoelectronic Materials and Chromophores
Pyridine-containing compounds are integral to the design of optoelectronic materials and chromophores due to their electron-deficient nature, which facilitates the creation of materials with desirable electronic and photophysical properties. Research into 2,6-bis(arylethynyl)pyridine scaffolds, for example, has demonstrated their utility in developing light-emitting materials and sensors. These systems benefit from the conjugation, absorption/emission characteristics, and metal-binding capabilities inherent to the pyridine (B92270) core. While no specific studies on 4-Chloropyridine-2,6-diol for these applications have been found, its diol functionality could potentially be leveraged to create novel hydrogen-bonded networks or to serve as an anchor point for further functionalization, thereby influencing the solid-state packing and electronic properties of derived materials.
Precursors for Ceramic Materials and Nanostructures
The synthesis of advanced ceramic materials and nanostructures often relies on the use of molecular precursors that can be transformed into the desired inorganic materials through controlled chemical processes. While the direct application of this compound as a ceramic precursor is not documented, the general principle involves designing molecules that contain the elemental constituents of the target ceramic and can be controllably decomposed. The presence of chlorine, nitrogen, and potentially coordinated metal ions could theoretically allow this compound derivatives to act as precursors for certain non-oxide ceramics or doped nanomaterials, although this remains a speculative area awaiting experimental validation.
Applications in Agrochemical and Industrial Intermediate Synthesis
The pyridine ring is a well-established pharmacophore in the agrochemical industry, with numerous pyridine derivatives commercialized as herbicides, insecticides, and fungicides. These compounds often exhibit high efficacy and low toxicity. For instance, various chlorinated and fluorinated methylpyridines serve as critical intermediates in the synthesis of potent agrochemicals.
Q & A
What are the recommended synthetic routes for 4-chloropyridine-2,6-diol, and how do reaction conditions influence yield?
Answer:
this compound can be synthesized via hydrolysis of its ester derivatives. For example, dimethyl 4-chloropyridine-2,6-dicarboxylate (CAS 5371-70-0) undergoes saponification under basic conditions (e.g., 1M NaOH at 70°C for 3 hours) to yield 4-chloropyridine-2,6-dicarboxylic acid, which can be further reduced to the diol . Optimization of reaction parameters (temperature, solvent ratio, and catalyst) is critical: higher temperatures may accelerate hydrolysis but risk side reactions like decarboxylation. Parallel monitoring via TLC or HPLC is advised to track intermediate formation .
Data Considerations:
- Yield variability (e.g., 58% in some protocols ) may arise from incomplete ester hydrolysis or purification inefficiencies.
- Compare melting points (139–144°C for dimethyl ester ) and spectral data (e.g., ¹H NMR δ 8.21 ppm for pyridine protons ) to confirm purity.
How can spectroscopic and chromatographic techniques resolve structural ambiguities in this compound derivatives?
Answer:
- ¹H/¹³C NMR: Pyridine ring protons in 4-chloropyridine derivatives typically resonate at δ 8.0–8.5 ppm, while hydroxyl protons (if present) appear as broad singlets (~δ 5–6 ppm). Chlorine substituents deshield adjacent carbons, detectable via ¹³C NMR .
- Mass Spectrometry: ESI-MS can confirm molecular weight (e.g., [M-H]⁻ at m/z 233.09 for related compounds ).
- HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to separate diastereomers or degradation products .
Advanced Tip: For diol tautomerism analysis, variable-temperature NMR or IR spectroscopy (O-H stretching at 3200–3600 cm⁻¹) can distinguish enol-keto equilibria .
What strategies are effective for analyzing contradictory data in the synthesis of this compound analogs?
Answer: Contradictions in yields or properties may arise from:
- Reagent Purity: Low-grade starting materials (e.g., <98% dimethyl ester ) introduce impurities.
- Reaction Scale: Microscale reactions may underperform due to inefficient mixing or heat transfer.
- Analytical Methods: Inconsistent melting point ranges (e.g., 139–144°C vs. literature values) suggest recrystallization solvent effects.
Resolution Workflow:
Replicate experiments using standardized reagents (e.g., Thermo Scientific Chemicals ).
Cross-validate results with orthogonal techniques (e.g., NMR + elemental analysis).
Apply statistical tools (e.g., ANOVA) to identify outliers in replicate trials .
How can this compound serve as a precursor for bioactive compounds?
Answer: The diol’s hydroxyl and chlorine groups enable diverse functionalization:
- Metal Coordination: Pyridine nitrogen and hydroxyl groups can chelate metals, useful in metalloenzyme inhibitors (e.g., New Delhi Metallo-β-lactamase-1 ).
- Derivatization: Introduce sulfonate esters or phosphates via hydroxyl groups to enhance solubility or bioavailability .
Case Study: In dipicolinic acid analogs, replacing carboxyl groups with hydroxyls (as in this compound) modulates binding affinity to bacterial enzymes .
What are the challenges in characterizing this compound’s stability under varying pH and temperature?
Answer:
- pH Sensitivity: The diol may undergo hydrolysis or oxidation under acidic/basic conditions. Stability studies (e.g., 24-hour exposure to pH 2–12 at 25°C) with LC-MS monitoring are recommended .
- Thermal Degradation: Thermogravimetric analysis (TGA) can identify decomposition thresholds (e.g., >150°C for related esters ).
Mitigation: Store samples in inert atmospheres at –20°C and use stabilizers (e.g., BHT) for long-term preservation .
How to design a structure-activity relationship (SAR) study for this compound derivatives?
Answer:
Core Modifications: Syntize analogs with substituents at C-2, C-4, and C-6 (e.g., nitro, amino, or alkyl groups) .
Bioactivity Assays: Test derivatives against target enzymes (e.g., IC₅₀ determination for β-lactamases ).
Computational Modeling: Use DFT calculations to predict electronic effects of substituents on binding energetics .
Example: Chlorine at C-4 enhances electrophilicity, improving interactions with catalytic zinc ions in metalloenzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
